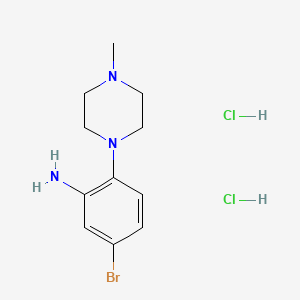5-Bromo-2-(4-methylpiperazin-1-yl)aniline dihydrochloride
CAS No.: 1172842-00-0
Cat. No.: VC2806476
Molecular Formula: C11H18BrCl2N3
Molecular Weight: 343.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1172842-00-0 |
|---|---|
| Molecular Formula | C11H18BrCl2N3 |
| Molecular Weight | 343.09 g/mol |
| IUPAC Name | 5-bromo-2-(4-methylpiperazin-1-yl)aniline;dihydrochloride |
| Standard InChI | InChI=1S/C11H16BrN3.2ClH/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13;;/h2-3,8H,4-7,13H2,1H3;2*1H |
| Standard InChI Key | JUSUKAVMVOVSEW-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)Br)N.Cl.Cl |
| Canonical SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)Br)N.Cl.Cl |
Introduction
5-Bromo-2-(4-methylpiperazin-1-yl)aniline dihydrochloride is a complex organic compound with a molecular formula of C11H18BrCl2N3. It is part of a broader class of compounds known for their potential applications in life sciences and pharmaceutical research. This compound is characterized by its chemical structure, which includes a brominated aniline moiety linked to a methylpiperazine ring, with two hydrochloride ions associated with it.
Hazard Information
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary statements include handling with care to avoid skin and eye contact, and ensuring proper ventilation to prevent inhalation of dust or fumes .
Safety and Handling
Given its hazardous properties, handling 5-bromo-2-(4-methylpiperazin-1-yl)aniline dihydrochloride requires caution. It is classified as harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation. Proper protective equipment and ventilation are essential when working with this compound.
Suppliers and Availability
This compound is available from specialized chemical suppliers, such as American Elements, which offers it in various purity grades and quantities, including bulk orders. Suppliers typically provide detailed safety data sheets (SDS) and certificates of analysis (COA) with each shipment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume